molecular formula C10H13F2N5 B11731633 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11731633
M. Wt: 241.24 g/mol
InChI Key: CVNAUUUUCWVFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of a difluoromethyl group and an ethyl group attached to the pyrazole rings, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with ethylamine under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as catalytic esterification and the use of nanoscale titanium dioxide as a catalyst have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole rings.

    Substitution: The difluoromethyl and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of both difluoromethyl and ethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-2-16-7-8(5-15-16)13-6-9-3-4-14-17(9)10(11)12/h3-5,7,10,13H,2,6H2,1H3

InChI Key

CVNAUUUUCWVFMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.